molecular formula C22H23NO6S B2391725 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid CAS No. 2137774-75-3

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid

Cat. No.: B2391725
CAS No.: 2137774-75-3
M. Wt: 429.49
InChI Key: SRXFXEJKABHQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amine. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amine functionality during chemical reactions, allowing for selective modifications at other sites. This selective reactivity is crucial for the compound’s role in peptide synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

What sets 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid apart from similar compounds is its unique structural configuration, which includes a dioxothian ring. This feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c24-20(25)13-22(9-11-30(27,28)12-10-22)23-21(26)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXFXEJKABHQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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